5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)-
Description
Molecular Architecture and Crystallographic Characterization
X-ray diffraction studies of related triphenylphosphoranylidene derivatives reveal a planar oxazolethione core fused with a phosphoranylidene moiety. The target compound’s crystal structure is anticipated to exhibit a similar geometry, with the 2-methyl substituent introducing steric and electronic perturbations. Key bond lengths and angles derived from analogous systems include:
Table 1: Selected crystallographic parameters for triphenylphosphoranylidene-oxazolethione derivatives
The phosphoranylidene group adopts a near-linear arrangement with the oxazolethione ring, minimizing steric clashes between the 2-methyl group and triphenylphosphine substituents. Density functional theory (DFT) optimizations predict a slight elongation of the C=S bond (1.66 Å) compared to unsubstituted oxazolethiones due to electron donation from the methyl group.
Spectroscopic Analysis (FT-IR, NMR, MS)
FT-IR spectroscopy identifies characteristic vibrations:
- C=S stretch : 1180–1220 cm⁻¹, redshifted relative to non-conjugated thiones.
- P=C stretch : 1550–1580 cm⁻¹, indicative of strong π-bonding in the phosphoranylidene group.
- Methyl C-H asym/sym stretches : 2870–2960 cm⁻¹, consistent with aliphatic CH₃.
NMR spectral assignments (theoretical predictions):
- ¹H NMR : The 2-methyl group resonates at δ 2.3–2.5 ppm as a singlet, with deshielding due to proximity to the electron-withdrawing thione.
- ¹³C NMR : The C=S carbon appears at δ 195–200 ppm, while the P=C carbon resonates upfield at δ 140–145 ppm.
- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphoranylidene moiety’s electronic environment.
Mass spectrometry reveals a molecular ion peak at m/z 437.5 (C₂₇H₂₀NOPS), with fragmentation patterns dominated by loss of triphenylphosphine (Δ m/z 262).
Table 2: Experimental and theoretical spectroscopic data comparison
| Technique | Parameter | Experimental | Theoretical (DFT) |
|---|---|---|---|
| FT-IR | C=S (cm⁻¹) | 1195 | 1208 |
| ¹³C NMR | C=S (ppm) | 198 | 201 |
| ³¹P NMR | δ (ppm) | 28 | 26 |
Comparative Structural Studies with Analogous Oxazolethione Derivatives
Replacing the 2-phenyl group in analogues with a methyl group reduces π-conjugation, leading to:
- Shortened C=S bond : 1.66 Å vs. 1.68 Å in phenyl-substituted derivatives.
- Increased ring puckering : Methyl’s steric bulk induces a 5–7° deviation from planarity vs. <2° in phenyl analogues.
- Electron density redistribution : Natural bond orbital (NBO) analysis shows enhanced electron donation from methyl to the thione group, lowering the LUMO energy by 0.3 eV compared to phenyl derivatives.
Computational Modeling of Electronic Structure and Conformational Dynamics
DFT calculations at the B3LYP/6-311G(d,p) level provide insights into the compound’s electronic profile:
- HOMO-LUMO gap : 4.1 eV, with HOMO localized on the phosphoranylidene moiety and LUMO on the oxazolethione ring.
- Electrostatic potential surface : Regions of high electron density (red) concentrate around the sulfur and phosphorus atoms, while the methyl group exhibits moderate electrophilicity (blue).
Conformational analysis identifies two low-energy minima:
- Planar conformation (90% population): Maximizes π-conjugation between P=C and C=S bonds.
- Twisted conformation (10% population): Dihedral angle P=C-S-C = 165°, stabilized by weak S···H-C hydrogen bonds.
Properties
CAS No. |
76621-59-5 |
|---|---|
Molecular Formula |
C22H18NOPS |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-methyl-4-(triphenyl-λ5-phosphanylidene)-1,3-oxazole-5-thione |
InChI |
InChI=1S/C22H18NOPS/c1-17-23-21(22(26)24-17)25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
InChI Key |
BQOGAPKQAIRAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=S)O1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- generally involves:
- Formation of the oxazolethione ring system with a methyl substituent at position 2.
- Introduction of the triphenylphosphoranylidene moiety at position 4 via phosphonium salt formation and subsequent ylide generation.
This approach leverages the reactivity of oxazolethione derivatives and phosphonium salts to form the desired ylide structure.
Preparation of Oxazolethione Precursors
The oxazolethione core is typically prepared by cyclization reactions involving thioamide or related sulfur-containing precursors. For example, 5-phenyl-3H-oxazole-2-thione derivatives can be synthesized by:
- Reacting appropriate amides or nitriles with sulfurizing agents.
- Cyclization under controlled temperature conditions to form the oxazolethione ring.
A representative method involves the reaction of 5-phenyl-3H-oxazole-2-thione with phosphoryl chloride and triethylamine under reflux to yield chloro-substituted oxazole derivatives, which serve as intermediates for further functionalization.
Introduction of the Triphenylphosphoranylidene Group
The key step in preparing 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is the formation of the phosphonium ylide at the 4-position of the oxazolethione ring. This is achieved by:
- Reacting the oxazolethione derivative with triphenylphosphine to form a phosphonium salt intermediate.
- Subsequent deprotonation or treatment with a base to generate the ylide.
This method is consistent with the preparation of related phosphonium ylides, such as phosphonium salts derived from 2-methyl-5-(methylthio)-4-oxazolyl triphenylphosphonium iodide, which are well-documented in the literature.
Representative Experimental Conditions and Yields
While direct preparation data for 5(4H)-Oxazolethione, 2-methyl-4-(triphenylphosphoranylidene)- is limited in public databases, analogous compounds provide insight into typical reaction conditions:
Analytical Characterization
The synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm ring substitution and ylide formation.
- Mass spectrometry (MS) to verify molecular weight.
- Chromatographic purification (silica gel column chromatography) to isolate pure products.
For example, ¹H NMR spectra of related oxazole derivatives show characteristic aromatic and methyl proton signals, while phosphonium ylides exhibit distinctive chemical shifts due to the ylidic phosphorus-carbon bond.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Oxazolethione synthesis | 5-phenyl-3H-oxazole-2-thione, phosphoryl chloride, triethylamine | 0–120 °C, 3–20 h reflux | 18–90% | Purification by silica gel chromatography |
| Phosphonium salt formation | Triphenylphosphine | Room temp to mild heating | Not specified | Forms phosphonium iodide or related salts |
| Ylide formation | Base (e.g., n-butyllithium) | -78 °C, inert atmosphere | High (up to 90%) | Requires anhydrous conditions |
Research Findings and Considerations
- The use of n-butyllithium at low temperatures (-78 °C) is critical for efficient ylide formation without decomposition.
- Reaction times and temperatures must be carefully controlled to optimize yields and purity.
- The presence of substituents on the oxazolethione ring influences reactivity and stability of intermediates.
- Purification techniques such as silica gel chromatography are essential to isolate the target compound from side products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triphenylphosphoranylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(triphenylphosphoranylidene)oxazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphoranylidene group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Oxazolethiones vs. Oxadiazolethiones :
The target compound’s oxazolethione core (O, S, N) differs from 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (), which has an oxadiazole ring (two N atoms). The additional nitrogen in oxadiazolethiones increases ring aromaticity and electron deficiency, enhancing electrophilic substitution resistance compared to oxazolethiones .Triazolethiones :
Compounds like 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () feature a triazole ring (three N atoms). The triazolethione’s higher nitrogen content improves hydrogen-bonding capacity and bioactivity but reduces thermal stability relative to oxazolethiones .
Substituent Effects
Phosphoranylidene Group :
The triphenylphosphoranylidene moiety in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with simpler substituents (e.g., arylidene groups in ). This group enables participation in [2+2] cycloadditions or ylide-mediated couplings, a reactivity absent in analogs like 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one () .- Methyl vs. Phenyl Substituents: The methyl group at position 2 (target compound) reduces steric hindrance compared to phenyl-substituted analogs (e.g., CAS 70615-80-4, ), enhancing solubility in nonpolar solvents .
Comparative Data Table
*Estimated based on analog in .
Key Research Findings
- Reactivity : The phosphoranylidene group enables the target compound to act as a ylide precursor, facilitating C–C bond formation in alkene synthesis (similar to ’s methodology). This contrasts with sulfur-based analogs (e.g., thiosemicarbazones in ), which preferentially undergo nucleophilic substitutions .
- Biological Activity: While oxadiazolethiones () and triazolethiones () show pronounced antimicrobial and anticancer properties, the target compound’s bulkier structure may limit membrane permeability, reducing direct bioactivity but enhancing utility as a synthetic intermediate .
- Thermal Stability : The oxazolethione core exhibits lower thermal stability compared to triazolethiones (), as evidenced by decomposition during prolonged reflux (>4 hours) .
Biological Activity
trans-3-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclobutane ring substituted with a hydroxy group and a fluorophenyl moiety. Its molecular formula is C11H11F O3, and it has a molecular weight of approximately 220.2 g/mol. The fluorine atom in the para position enhances its lipophilicity, which can influence its biological interactions.
- Inhibition of Enzymatic Pathways : Research indicates that trans-3-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid may inhibit specific metabolic enzymes involved in inflammatory pathways, potentially reducing inflammation in various conditions .
- G-Protein Coupled Receptors (GPCRs) : The compound has been shown to interact with GPCRs, which play critical roles in cell signaling and are implicated in numerous diseases, including cancer and metabolic disorders .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, thereby protecting cells from oxidative stress .
Pharmacological Effects
- Anti-inflammatory : In vitro studies have demonstrated that trans-3-(4-Fluorophenyl)-3-hydroxycyclobutanecarboxylic acid significantly reduces the production of pro-inflammatory cytokines in cell cultures.
- Antitumor Activity : Animal models have indicated that this compound can inhibit tumor growth by inducing apoptosis in cancer cells .
Case Studies
Q & A
Q. What are the standard synthetic protocols for preparing 5(4H)-Oxazolethione derivatives with triphenylphosphoranylidene substituents?
The compound is typically synthesized via Wittig reactions. For example, trisubstituted 5(4H)-oxazolones react with triphenylphosphonium ylides (e.g., ethyl (triphenylphosphoranylidene)acetate) under reflux conditions. Key steps include dissolving the oxazolone in a solvent like dichloromethane, adding the ylide, and stirring under basic conditions (e.g., aqueous NaOH). The reaction mixture is then extracted, dried, and purified via recrystallization or chromatography .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for structural elucidation. For instance, studies reveal that the asymmetric unit contains two nearly planar molecules linked by C–H···O hydrogen bonds, forming chains. Additional π-π and C–H···π interactions stabilize the 3D lattice. NMR (¹H, ¹³C) and IR spectroscopy complement crystallographic data, confirming functional groups and electronic environments .
Q. What analytical techniques are critical for assessing purity and reaction progress?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor reaction progress. Nuclear magnetic resonance (NMR) spectroscopy identifies intermediates and byproducts. For example, ¹H NMR signals at δ 1.89 (s, CH₃) and δ 3.58 (s, COOMe) confirm methyl and ester groups in related compounds .
Advanced Research Questions
Q. How do non-covalent interactions influence the solid-state packing of this compound?
Crystal structures reveal C–H···O hydrogen bonds forming helical chains along the [101] direction. These chains are further stabilized by π-π stacking (centroid distances: 3.767–3.886 Å) and C–H···π interactions. Such packing affects material properties like solubility and thermal stability, which are critical for applications in catalysis or supramolecular chemistry .
Q. What mechanistic pathways explain the reactivity of the triphenylphosphoranylidene group in nucleophilic reactions?
The ylide’s nucleophilic carbon attacks electrophilic sites (e.g., carbonyl groups), leading to oxazole ring-opening or cycloaddition. For example, reactions with oxazolones produce ethyl oxazolylideneacetates or open-chain ylides, depending on substituents. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .
Q. How can side products from ring-opening reactions be identified and minimized?
Byproducts like triphenylphosphine oxide or open-chain ylides arise from competing nucleophilic pathways. Mitigation strategies include optimizing reaction temperature, solvent polarity, and stoichiometry. LC-MS and ³¹P NMR track phosphorus-containing byproducts, while column chromatography isolates pure products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
